(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
Description
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring two benzo[d]thiazole moieties linked via a carboxamide group. The (Z)-stereochemistry at the imine bond, combined with the methylsulfonyl and methyl substituents, distinguishes its structural and electronic properties. The methylsulfonyl group enhances solubility and metabolic stability, while the carboxamide linkage facilitates hydrogen bonding, critical for target binding .
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-20-12-8-7-10(26(2,22)23)9-14(12)25-17(20)19-15(21)16-18-11-5-3-4-6-13(11)24-16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAHMIMTXLCGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide, with the CAS number 683237-84-5, is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structural features, including a thiazole ring and a sulfonyl group, which contribute to its potential biological activities. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C17H13N3O3S3, with a molar mass of 403.5 g/mol. Its structure includes:
- Thiazole Ring : Imparts significant biological activity.
- Methylsulfonyl Group : Enhances solubility and reactivity.
- Carboxamide Functionality : May contribute to pharmacological properties.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit notable anticancer activity. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties. The structure–activity relationship (SAR) indicates that modifications on the thiazole ring significantly affect cytotoxicity against various cancer cell lines, including HT-29 and Jurkat cells .
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth and show efficacy against certain fungal strains. The presence of the methylsulfonyl group may enhance its interaction with microbial targets, leading to increased antimicrobial potency .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to urease inhibition. Thiazole derivatives have been shown to exhibit significant urease inhibitory activity, which is crucial for treating conditions such as kidney stones and certain infections .
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to desired therapeutic effects:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression or microbial metabolism.
- Receptor Modulation : It can interact with receptors influencing cell signaling pathways related to cancer proliferation or immune response.
Case Studies and Research Findings
Scientific Research Applications
Structural Characteristics
The structural formula of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide includes:
- Benzothiazole Ring : Provides significant reactivity and biological properties.
- Methylsulfonyl Group : Enhances solubility and interaction with biological targets.
- Carboxamide Moiety : Potentially contributes to its biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its structural features may disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The compound has shown promise in anticancer research, particularly through in vitro studies demonstrating cytotoxic effects against various cancer cell lines. Key findings include:
- Mechanisms of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. This was evidenced by assays measuring reactive oxygen species levels, indicating oxidative stress as a mechanism leading to cell death .
- Case Studies : In one study, derivatives of benzothiazole were effective in reducing cell viability in breast and lung cancer cells at concentrations as low as 10 μM.
Pharmacological Profiles
The pharmacological profile of this compound suggests potential applications in treating neurodegenerative diseases due to its inhibitory activity on:
- Acetylcholinesterase (AChE) : This inhibition may contribute to neuroprotective effects.
- Monoamine Oxidase B (MAO-B) : Inhibition could enhance dopaminergic activity, relevant for conditions such as Parkinson's disease.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Antimicrobial | Disruption of microbial cell membranes; potential development for therapies. |
| Anticancer | Induction of apoptosis; effective against various cancer cell lines. |
| Neuroprotection | Inhibition of AChE and MAO-B; potential use in neurodegenerative diseases. |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related analogs, focusing on synthesis, substituent effects, and biological relevance.
Benzo[d]thiazole-Based Acylamides
describes 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide , synthesized from benzo[d]thiazole-2-thiol and 6-methylpyridine carbamic chloride. Key comparisons:
The target compound’s dual benzo[d]thiazole system may enhance π-π stacking interactions in protein binding compared to the pyridine-thiazole hybrid in . The methylsulfonyl group improves solubility over the thioether group in ’s compound, which may reduce oxidative instability .
1,3,4-Thiadiazole Derivatives
highlights N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, synthesized via cyclization of thiosemicarbazides. Key differences:
However, thiadiazoles’ smaller size may enhance membrane permeability . The trichloroethyl group in ’s compounds introduces steric bulk and electron-withdrawing effects, contrasting with the methylsulfonyl group’s polar yet non-bulky nature.
Complex Thiazole-Containing Pharmaceuticals
lists thiazole derivatives with hydroxy, ureido, and carbamate groups, such as (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate . Key contrasts:
The target compound’s planar structure may favor intercalation or flat binding sites, whereas ’s stereochemically complex compounds likely target enzymes with deep, chiral active sites (e.g., viral proteases). The hydroxy and carbamate groups in enhance hydrogen-bonding capacity but may reduce metabolic stability compared to the target’s sulfonyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
